molecular formula C24H26N4O3 B2467986 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-72-9

1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2467986
CAS No.: 1251611-72-9
M. Wt: 418.497
InChI Key: BJKKQOSSJFFQPO-UHFFFAOYSA-N
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Description

1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which provides a distinct chemical structure and potential for various applications. Its combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-7-10-18(11-8-15)27-24(31)20-13-28(14-21(29)26-17-5-3-4-6-17)23-19(22(20)30)12-9-16(2)25-23/h7-13,17H,3-6,14H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKKQOSSJFFQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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